5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(2)10-12-9(13-14-10)8-4-3-5-11-6-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXFPZFXUDWTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isopropyl hydrazine with pyridine-3-carboxylic acid, followed by cyclization with a suitable dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
The 1,2,4-oxadiazole ring system has been extensively studied for its antimicrobial properties. Compounds containing this moiety, including 5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole, have demonstrated significant antibacterial and antifungal activities. Research indicates that derivatives of oxadiazoles exhibit effectiveness against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Target Pathogen | Activity Level | Reference |
|---|---|---|---|
| This compound | E. coli | Moderate | |
| 5-(Substituted Phenyl)-1,2,4-oxadiazoles | S. aureus | High | |
| Amino Derivatives of 1,3,4-Oxadiazoles | C. albicans | Strong |
Anti-Cancer Activity
Research has shown that compounds based on the oxadiazole framework can act as RET kinase inhibitors, which are promising leads for cancer therapy. Specifically, studies have indicated that derivatives containing the pyridinyl moiety can inhibit cell proliferation associated with RET mutations . The biological activity of these compounds is attributed to their ability to interfere with cellular signaling pathways involved in tumor growth.
Table 2: Anti-Cancer Activity of Oxadiazole Derivatives
| Compound Name | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| 4-Chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)benzamides | RET Kinase Inhibition | Various | |
| This compound | Cell Proliferation Inhibition | Non-Specified |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of oxadiazole derivatives have been documented in various studies. Compounds with specific substitutions on the oxadiazole ring have shown significant anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like Indomethacin . This suggests potential applications in treating inflammatory diseases.
Table 3: Anti-inflammatory Activity of Oxadiazole Derivatives
| Compound Name | Activity Level | Comparison Drug | Reference |
|---|---|---|---|
| Substituted 1,2,4-Oxadiazoles | Comparable to Indomethacin | Indomethacin | |
| 5-Isopropyl Derivative | Moderate | Acetylsalicylic Acid |
Synthesis and Modification
The synthesis of this compound typically involves the reaction of appropriate hydrazones with carboxylic acids or their derivatives under controlled conditions. The structural modifications at the pyridine or oxadiazole rings can significantly influence the biological activity of the resulting compounds.
Table 4: Synthesis Methods for Oxadiazole Derivatives
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Comparative Data
*Estimated using ChemDraw or similar tools.
Biological Activity
5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.
Overview of the Compound
This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a pyridine ring. The presence of the isopropyl group enhances its chemical reactivity and biological activity. This compound is being investigated for various therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Synthesis
The synthesis of this compound typically involves the cyclization of isopropyl hydrazine with pyridine-3-carboxylic acid. Common dehydrating agents used in this process include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The synthetic route can be optimized for yield and purity through modern techniques such as continuous flow reactors.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound can significantly reduce inflammation. For example, compounds in the oxadiazole family were tested for their ability to inhibit carrageenan-induced paw edema in rats. Results showed a dose-dependent reduction in edema compared to standard anti-inflammatory drugs like Indomethacin .
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. A review noted that oxadiazole derivatives possess a broad spectrum of anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .
The mechanism of action for this compound involves interactions with specific biological targets. These may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for receptors associated with pain and inflammation or those involved in cancer signaling pathways .
Case Studies
Several studies have reported on the biological activity of oxadiazole derivatives:
- Antimicrobial Study : A series of oxadiazoles were tested against standard bacterial strains. The results indicated that modifications at the aromatic ring significantly influenced antimicrobial efficacy.
- Anti-inflammatory Research : In a controlled study involving carrageenan-induced edema in rats, oxadiazole derivatives showed significant reduction in paw swelling compared to controls.
- Anticancer Evaluation : A recent study evaluated the cytotoxic effects of several oxadiazole derivatives on MCF-7 cells and found promising results indicating potential for further development as anticancer agents .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
